N-(2,4-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
The compound N-(2,4-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide belongs to a class of thioacetamide derivatives characterized by fused pyrimidine-thiophene cores and aryl-substituted acetamide moieties. These compounds are synthesized via nucleophilic substitution reactions, often involving thiopyrimidine precursors and chloroacetamide derivatives under reflux conditions .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2S2/c1-14-5-6-19(17(4)10-14)25-21(28)13-31-24-26-20-7-8-30-22(20)23(29)27(24)18-11-15(2)9-16(3)12-18/h5-6,9-12H,7-8,13H2,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQKOSGQGFLRAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)C)C)SCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The chemical structure of N-(2,4-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide can be represented as follows:
This compound features a thieno[3,2-d]pyrimidine core with various substituents that may influence its biological activity.
Antimicrobial Activity
Research has indicated that thienopyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against a range of bacterial strains:
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| Compound A | Antibacterial | 50 |
| Compound B | Antitubercular | 25 |
| N-(2,4-dimethylphenyl)-... | Antibacterial (expected) | TBD |
The minimum inhibitory concentration (MIC) values suggest that these compounds could be potent against resistant strains of bacteria.
The biological activity of thienopyrimidine derivatives is often attributed to their ability to inhibit key enzymes involved in bacterial metabolism. For example, the presence of the thioacetamide moiety in this compound may enhance its interaction with target enzymes such as:
- Leucyl-tRNA synthetase
- tRNA methyltransferases
These interactions are crucial for disrupting protein synthesis in bacteria.
Case Studies
- Antitubercular Activity : A study on similar thienopyrimidine compounds demonstrated promising antitubercular activity against Mycobacterium tuberculosis, with some derivatives achieving MIC values comparable to standard treatments like Rifampicin .
- Antibacterial Efficacy : In a comparative analysis of various thienopyrimidine derivatives against Escherichia coli, certain modifications in the side chains significantly enhanced antibacterial potency. The introduction of electron-withdrawing groups was particularly effective .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is critical for optimizing the biological activity of compounds like this compound. Key observations include:
- Substituent Effects : The presence of bulky groups on the phenyl rings often correlates with increased activity due to enhanced hydrophobic interactions.
- Functional Group Influence : The thiol and amide functionalities play a pivotal role in modulating the compound's reactivity and biological interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound distinguishes itself through dual dimethylphenyl substituents on both the acetamide (2,4-dimethylphenyl) and pyrimidine (3,5-dimethylphenyl) moieties. This contrasts with similar compounds, which often feature halogenated or mono-substituted aryl groups. For example:
- N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide () incorporates a 4-chlorophenyl group, enhancing electrophilicity but reducing steric bulk compared to dimethylphenyl substituents .
- 2-((4-(4-chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide () includes a diphenylquinoxaline moiety, which may increase π-π stacking interactions in biological systems .
However, this could also reduce solubility in polar solvents, a critical factor in formulation .
Physicochemical Properties
Melting points (m.p.) and spectroscopic data reflect structural differences:
- Compound 4a () exhibits an m.p. of 230–232°C, attributed to its crystalline diphenylquinoxaline structure .
- 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide () has a similar m.p. (230°C), suggesting that chloro substituents stabilize intermolecular interactions comparably to methyl groups .
Nuclear magnetic resonance (NMR) studies on related compounds () reveal that substituents in regions analogous to the dimethylphenyl groups of the target compound induce distinct chemical shifts. For example, protons near dimethyl groups in Rapa analogs show altered chemical environments in regions corresponding to positions 29–44, likely due to steric and electronic effects .
Implications for Bioactivity
While bioactivity data for the target compound are unavailable, emphasizes that structural modifications in thioacetamides significantly influence interactions with biological targets.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield of this thieno[3,2-d]pyrimidine derivative?
- Methodological Answer : Synthesis optimization involves:
- Reagent stoichiometry : Use a 2.6–2.8-fold molar excess of sodium methylate to ensure complete deprotonation of the thiol group during alkylation .
- Temperature control : Maintain inert conditions (e.g., nitrogen atmosphere) during alkylation to prevent oxidation of intermediates .
- Purification steps : Employ column chromatography or recrystallization to isolate the product from by-products, as seen in analogous compounds with yields >80% .
- Key Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%) .
Q. What analytical techniques are critical for structural characterization?
- Methodological Answer :
- 1H NMR spectroscopy : Identify key protons (e.g., NHCO at δ 10.10 ppm, SCH2 at δ 4.12 ppm) to confirm substituent connectivity .
- Mass spectrometry (MS) : Use high-resolution MS to verify molecular weight (e.g., [M+H]+ at m/z 344.21) and detect fragmentation patterns .
- Elemental analysis : Validate empirical formulas (e.g., C, N, S content within ±0.1% of theoretical values) .
Advanced Research Questions
Q. How can researchers address contradictions in biological activity data across structural analogs?
- Methodological Answer :
- Substituent analysis : Compare analogs with varying aromatic substitutions (e.g., 3,5-dimethylphenyl vs. 4-nitrophenyl) to assess how electronic effects influence target binding .
- Dose-response profiling : Perform IC50 assays under standardized conditions (e.g., enzyme inhibition in μM ranges) to resolve discrepancies caused by assay variability .
- Meta-analysis : Aggregate data from analogs like N-(4-acetamidophenyl) derivatives to identify trends in activity-structure relationships .
Q. What experimental strategies validate target interactions for this compound?
- Methodological Answer :
- Molecular docking : Use software (e.g., AutoDock Vina) to model binding poses with enzymes like kinases, focusing on hydrogen bonds with the acetamide group and hydrophobic interactions with the thienopyrimidine core .
- Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) to confirm affinity (e.g., KD < 1 μM) and specificity .
- Mutagenesis studies : Modify residues in the target protein (e.g., ATP-binding pockets) to test if activity loss correlates with predicted interactions .
Q. How to design structure-activity relationship (SAR) studies for lead optimization?
- Methodological Answer :
- Core modifications : Synthesize derivatives with altered ring systems (e.g., cyclopenta vs. tetrahydrothieno) to evaluate scaffold rigidity effects .
- Functional group variation : Replace the 3,5-dimethylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents and test potency shifts .
- Pharmacophore mapping : Use computational tools to identify critical interaction points (e.g., sulfur atoms for hydrogen bonding, aromatic groups for π-π stacking) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
